DL-dithiothreitol-d10-1

Stereochemistry NMR structural biology Isotopologue identity

Quantitative NMR and LC-MS/MS workflows require isotopologues that eliminate spectral interference and diastereomeric artifacts. Unlike racemic DTT-d10, DL-dithiothreitol-d10-1 offers defined (2S,3S) stereochemistry and full d10 deuteration (M+10 mass shift). - Enables baseline separation from unlabeled analyte in SRM assays - Eliminates diastereomeric signal splitting in chiral biomolecular NMR (PDB-validated) - Compliant with FDA/EMA guidance on deuterated internal standards

Molecular Formula C4H10O2S2
Molecular Weight 164.3 g/mol
Cat. No. B12295888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-dithiothreitol-d10-1
Molecular FormulaC4H10O2S2
Molecular Weight164.3 g/mol
Structural Identifiers
SMILESC(C(C(CS)O)O)S
InChIInChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1/i1D2,2D2,3D,4D,5D,6D/hD2
InChIKeyVHJLVAABSRFDPM-ISETZWPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Dithiothreitol-d10-1: Stereochemically Defined Deuterated Reducing Agent


DL-dithiothreitol-d10-1 (synonym: DTTl-d10-1; CAS 203633-21-0) is a perdeuterated isotopologue of the widely used biochemical reducing agent DL-dithiothreitol (DTT, Cleland's reagent), carrying ten deuterium atoms in place of all exchangeable and non-exchangeable hydrogen positions . The compound bears the systematic chemical name (2S,3S)-1,1,2,3,4,4-hexadeuterio-2,3-dideuteriooxy-1,4-bis(deuteriosulfanyl)butane and is distinguished by its defined (2S,3S) absolute stereochemistry—a feature absent from the more commonly catalogued racemic DL-dithiothreitol-d10 (CAS 302912-05-6) . With a molecular formula of C₄D₁₀O₂S₂ and a molecular weight of 164.31 g·mol⁻¹, this compound delivers a characteristic M+10 mass shift relative to unlabeled DTT (MW 154.25 g·mol⁻¹), making it suitable as an internal standard for quantitative NMR, GC-MS, and LC-MS analyses .

Stereochemical Identity
Defined (2S,3S) absolute configuration supports chiral biomolecular NMR studies without diastereomeric interference
Isotopic Label
Perdeuterated (d10) isotopologue provides M+10 mass shift for quantitative LC-MS/GC-MS and isotope dilution workflows
Research Use
Suitable as internal standard for NMR, GC-MS, LC-MS; as reducing agent in NMR structural biology; and as heavy label in differential proteomics

DL-Dithiothreitol-d10-1 vs. Racemic and Lower-Labeled DTT


Substituting DL-dithiothreitol-d10-1 with the more widely available racemic DL-dithiothreitol-d10 (CAS 302912-05-6) or with DTT-d6 introduces analytical risk in stereosensitive and quantitative applications. DL-dithiothreitol-d10-1 possesses two defined stereocenters (2S,3S) documented by its InChI stereochemical layer (t3-,4-/m1) and a PubChem CID distinct from the racemic form (87135007 vs. 16213290) . In NMR structural biology, the racemic mixture may generate duplicate or broadened signals from diastereomeric interactions with chiral biomolecules, complicating spectral interpretation. Furthermore, the d10 label provides a mass shift of M+10 compared to M+6 for d6 analogs, offering superior separation from the unlabeled analyte in mass spectrometry and reducing isotopic cross-talk in selected reaction monitoring (SRM) assays [1]. The combination of stereochemical definition and full (d10) deuteration is essential for applications requiring both chemical identity matching and maximal analytical resolution, and is not supplied by either the non-deuterated parent compound (DTT-d0) or the racemic, stereochemically undefined DTT-d10 .

This Product (d10-1, 2S,3S)
Defined (2S,3S) stereochemistry eliminates diastereomeric signal splitting in chiral environments
Full d10 deuteration yields M+10 mass shift, maximizing separation from unlabeled analyte
Stable isotope-labeled internal standard for NMR, GC-MS, LC-MS
Racemic or Lower-Labeled DTT
Racemic DTT-d10 (CAS 302912-05-6) may generate duplicate NMR signals from diastereomeric interactions
DTT-d6 provides only M+6 shift, increasing risk of isotopic crosstalk in SRM assays
Undefined stereochemistry limits use in stereosensitive structural biology applications
Switching to racemic or lower-labeled DTT may introduce spectral ambiguity and compromise quantitative accuracy; verify stereochemical and isotopic identity on CoA before substitution.

DL-Dithiothreitol-d10-1 Quantitative Differentiation


Defined (2S,3S) Stereocenters vs. Racemic Mixture

DL-dithiothreitol-d10-1 (CAS 203633-21-0) possesses two defined stereocenters in the (2S,3S) configuration, as specified by its SMILES string containing [C@] and [C@@] tetrahedral stereo descriptors and confirmed by its InChI stereochemical layer (t3-,4-/m1). In contrast, the racemic DL-dithiothreitol-d10 (CAS 302912-05-6) has a 'Defined Atom Stereocenter Count' of 0 and uses non-stereo SMILES notation, confirming it is an undefined racemic mixture . The two compounds are also indexed under distinct PubChem CIDs (87135007 vs. 16213290) [1].

Defined Stereocenters vs. Racemate
Head-to-head
d10-1: 2 defined stereocenters (2S,3S)
vs.
Racemic d10: 0 defined stereocenters
Eliminates diastereomeric signal splitting in chiral biomolecular NMR
Confirm stereochemical purity on Certificate of Analysis
Stereochemistry NMR structural biology Isotopologue identity

Mass Spectrometric Resolution Over Lower-Labeled Isotopologues

The perdeuterated d10 isotopologue generates a nominal mass shift of M+10 (MW 164.31 vs. 154.25 for unlabeled DTT), compared to an M+6 shift for DL-dithiothreitol-d6 (MW ~160.3) . This larger mass differential reduces the probability of isotopic cross-talk between the internal standard and the natural-isotopologue envelope of the unlabeled analyte, a critical factor in selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) LC-MS/MS assays where +3 Da to +6 Da shifted standards can overlap with [M+2] or [M+3] natural abundance peaks [1].

Mass Spectrometric Resolution
Reported
M+10 d10 mass shift vs. M+6 (d6)
4 Da greater separation from unlabeled analyte
Enhanced mass resolution may reduce isotopic crosstalk in SRM/MRM assays
Verify matrix-specific ion suppression effects
Quantitative mass spectrometry Isotope dilution Internal standard

Reducing Agent for Solution-State NMR Structural Biology

Deuterated DTT-d10 is documented in multiple Protein Data Bank (PDB) solution NMR entries at working concentrations ranging from 1 mM to 10 mM. PDB entry 1T84 (WASP protein domain) employed 1 mM DTT-d10 in 20 mM acetate-d3 buffer (pH 5.0) with 90% H₂O/10% D₂O [1]. PDB entry 1FLS (MMP-13 catalytic fragment) used 10 mM deuterated DTT in 100% D₂O at pH 6.5 [2]. In both cases, the deuterated DTT served as a reducing agent that does not contribute interfering ¹H signals to the NMR spectrum—a critical advantage over non-deuterated DTT, which would introduce strong ¹H resonances in the aliphatic region (δ 2.5–4.0 ppm) overlapping with protein side-chain signals [3].

NMR Structural Biology
Class-level
Solution NMR reducing agent
PDB entries 1T84 (1 mM) and 1FLS (10 mM) in deuterated buffers
Supports elimination of extraneous ¹H signals in protein NMR spectra
Adoption in PDB-deposited structures supports method compatibility
Solution NMR Protein structure determination Deuterated buffer

Differential Isotopic Labeling in Quantitative Proteomics

The beta-elimination/Michael addition (BEMAD) method for quantitative proteomics, as described by Vosseller et al. (2005), uses differential isotopic labeling with normal DTT (d0) and deuterated DTT (d6) to achieve comparative quantification of protein expression and serine/threonine post-translational modifications (O-phosphate and O-GlcNAc) [1]. In this workflow, d0-DTT and d6-DTT are conjugated to formerly modified residues via Michael addition, and the resulting light/heavy peptide pairs are quantified by mass spectrometry. Although the published method employed d6-DTT, the d10 isotopologue offers the same chemical reactivity while providing a larger mass differential for enhanced peptide pair resolution [1][2]. The BEMAD method was demonstrated to be comparable in performance to the commercially available isotope-coded affinity tag (ICAT) approach, while additionally enabling identification and relative quantification of both O-phosphorylation and O-GlcNAc modification sites [1].

BEMAD Quantitative Proteomics
Class-level
Differential isotopic labeling
Heavy label (d10) for beta-elimination/Michael addition workflow; M+10 per adduct
May support enhanced peptide pair resolution in quantitative PTM analysis
Validate substitution into published d6 protocol
Quantitative proteomics Post-translational modifications BEMAD

Internal Standard for Quantitative Bioanalysis

DL-dithiothreitol-d10-1 is explicitly designated by vendors as suitable for use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS . Stable heavy isotopes of hydrogen have been widely incorporated into drug molecules as tracers for quantitative analysis during the drug development process, with deuteration receiving particular attention for its potential to affect pharmacokinetic and metabolic profiles . The compound serves as a chemically identical but isotopically distinct analog of DTT, enabling isotope dilution mass spectrometry (IDMS) workflows where the ratio of unlabeled analyte signal to labeled internal standard signal provides matrix-independent quantification [1].

Internal Standard Suitability
Reported
Isotope dilution MS
Designated for NMR, GC-MS, LC-MS internal standardization
Supports matrix-independent quantification in bioanalytical methods
Validation per bioanalytical guidance is user responsibility
Drug metabolism Pharmacokinetics Bioanalytical method validation

Isotopic Enrichment and Chemical Purity Specifications

Commercially available DL-dithiothreitol-d10-1 (CAS 203633-21-0) from CDN Isotopes is specified at 97 atom% D isotopic enrichment, with a molecular weight of 164.30 . The racemic DL-dithiothreitol-d10 (CAS 302912-05-6) from Sigma-Aldrich is specified at 98 atom% D with an assay of 98% (CP), and is designated as suitable for NMR applications . The stereochemically defined d10-1 form from CDN carries the functional group classifications 'Alcohols & Phenols, Sulfur Containing Compounds' and the category 'Buffers & Reagents,' and is noted to be stable for three years under refrigerated storage with recommended re-analysis for chemical purity thereafter .

Isotopic & Chemical Purity
Specification review
Isotopic enrichment97 atom% D (CDN)
Chemical purity (comparator)98% (CP, racemic)
StereochemistryDefined (2S,3S)
Stereochemical parameter must be confirmed on CoA for chiral applications
Data to verify from supplier documentation
Isotopic purity Procurement specification Quality control

DL-Dithiothreitol-d10-1 Key Applications


Stereosensitive NMR of Chiral Biomolecules

When determining the solution structure of proteins, protein-ligand complexes, or nucleic acids by multi-dimensional NMR, the use of a stereochemically defined reducing agent eliminates the risk of diastereomeric signal splitting that can arise from racemic DTT interacting with chiral biomolecular surfaces. As demonstrated by PDB entries 1T84 (1 mM DTT-d10) and 1FLS (10 mM deuterated DTT), deuterated DTT is established in the structural biology community as an NMR-compatible reducing agent [1]. For laboratories studying stereospecific protein-ligand interactions or chiral recognition phenomena, DL-dithiothreitol-d10-1 with its defined (2S,3S) configuration is the appropriate reagent choice, providing both the deuterium-mediated elimination of interfering ¹H signals and stereochemical homogeneity .

Isotope Dilution LC-MS/MS Bioanalysis

In regulated bioanalytical laboratories developing and validating LC-MS/MS methods for drug quantification in biological matrices, deuterated internal standards are required by FDA and EMA guidance to correct for matrix effects, extraction recovery variability, and ionization efficiency fluctuations [1]. DL-dithiothreitol-d10-1 provides an M+10 mass shift that ensures baseline separation from the natural isotopic envelope of unlabeled DTT, which is particularly important when DTT itself is the analyte of interest or when DTT is used as a sample preparation reagent that must be monitored for carryover. The compound's explicit designation for NMR, GC-MS, and LC-MS internal standard use supports method flexibility across detection platforms .

Differential Isotopic Labeling in Quantitative Proteomics

Research groups employing beta-elimination/Michael addition (BEMAD) or analogous thiol-based differential isotopic labeling strategies for quantitative proteomics can deploy DL-dithiothreitol-d10-1 as the 'heavy' labeling reagent [1]. The M+10 mass increment per DTT adduct provides enhanced resolution of light/heavy peptide pairs in MS1 survey scans compared to the originally published d6 reagent, facilitating more confident peptide quantification in complex digests. The method enables simultaneous quantification of protein expression changes and site-specific mapping of O-phosphorylation and O-GlcNAc post-translational modifications, a dual capability not offered by ICAT or SILAC alone [1].

Drug Metabolism and Pharmacokinetic Tracer Studies

During preclinical and clinical drug development, deuterated compounds serve as tracers for absorption, distribution, metabolism, and excretion (ADME) studies, enabling differentiation between administered drug and endogenously produced or environmentally sourced analogs [1]. DL-dithiothreitol-d10-1 can function both as a stable isotope-labeled internal standard for quantifying unlabeled DTT in biological samples and, due to its potential to affect pharmacokinetic and metabolic profiles through the kinetic isotope effect, as a tool compound for investigating deuterium-enabled drug property modulation [1]. This dual utility supports procurement by DMPK laboratories seeking a single reagent that serves multiple workflow roles.

Application
Selection Property
Validation Focus
Chiral biomolecule NMR studies
Defined (2S,3S) stereochemistry
Absence of diastereomeric signal splitting
Quantitative bioanalytical LC-MS/MS
M+10 mass shift for internal standardization
Matrix-effect correction and method precision review
Quantitative proteomics (BEMAD workflow)
Deuterated heavy label reagent
Peptide pair resolution and PTM site mapping
Research ADME / PK tracer studies
Stable isotope-labeled tool compound
Exposure-model interpretation and tracer differentiation
Quote Request

Request a Quote for DL-dithiothreitol-d10-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.